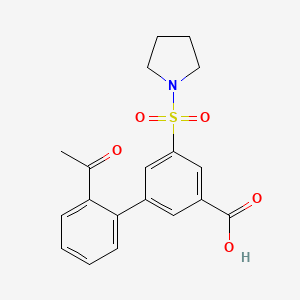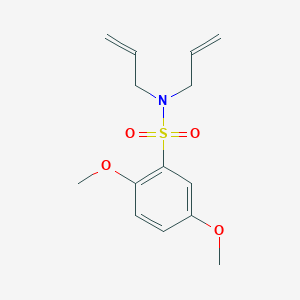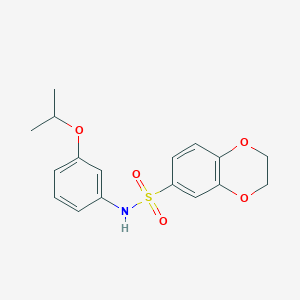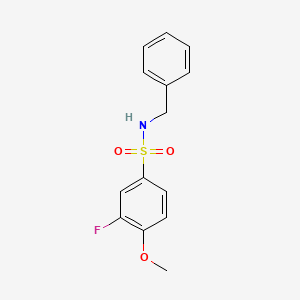
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid, also known as APSB-17, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl-containing biphenyls and has been found to exhibit a range of biological activities. In
作用機序
The mechanism of action of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid involves the inhibition of certain enzymes and signaling pathways that are involved in the inflammatory response. For example, this compound has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, which are involved in the inflammatory response. In addition, this compound has been shown to inhibit the activity of PDE-4, which is involved in the regulation of intracellular cyclic AMP levels.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the inflammatory response. In addition, this compound has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. In addition, it has been found to exhibit a range of biological activities, making it a useful tool for studying the mechanisms of inflammation and cancer. However, there are also limitations to the use of this compound in lab experiments. For example, its effects may be dependent on the cell type or tissue being studied, and it may not be effective in all cases.
将来の方向性
There are several future directions for research on 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid. One area of research could focus on developing more potent and selective inhibitors of COX-2 and PDE-4. In addition, further studies could investigate the potential applications of this compound in the treatment of various inflammatory and cancer-related diseases. Finally, research could explore the potential use of this compound as a tool for studying the mechanisms of inflammation and cancer.
合成法
The synthesis of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid involves a multi-step process that begins with the reaction of 2-acetylbenzoic acid with thionyl chloride to form 2-acetylbenzoyl chloride. This compound is then reacted with 4-bromoaniline to form 2'-acetyl-4'-bromo-5-aminobiphenyl-3-carboxylic acid. The final step involves the reaction of this compound with pyrrolidine and sulfonyl chloride to form this compound.
科学的研究の応用
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, this compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.
特性
IUPAC Name |
3-(2-acetylphenyl)-5-pyrrolidin-1-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-13(21)17-6-2-3-7-18(17)14-10-15(19(22)23)12-16(11-14)26(24,25)20-8-4-5-9-20/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVIQZLFQHPLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC(=C2)S(=O)(=O)N3CCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-3-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]benzamide](/img/structure/B5297027.png)
![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-(2-phenoxyethylidene)indoline](/img/structure/B5297035.png)
![3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5297049.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5297052.png)
![4-(4-chlorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5297063.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5297065.png)

![4-amino-2-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyrimidine-5-carbonitrile](/img/structure/B5297073.png)


![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5297099.png)
![N-(3-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5297116.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5297119.png)
![3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide](/img/structure/B5297120.png)